3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid is an organic compound characterized by a hydroxyphenyl group attached to a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid typically involves the alkylation of 4-hydroxybenzaldehyde with isobutyric acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the final product. Common reagents used in this synthesis include sulfuric acid and potassium permanganate.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon may be used to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with halogens using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: 3-(4-Oxophenyl)-2,2-dimethylpropanoic acid.
Reduction: 3-(4-Hydroxyphenyl)-2,2-dimethylpropanol.
Substitution: 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid.
Scientific Research Applications
3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging reactive oxygen species. The hydroxy group can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Lacks the dimethyl groups, resulting in different physical and chemical properties.
4-Hydroxyphenylacetic acid: Contains a shorter carbon chain, affecting its reactivity and applications.
Uniqueness
3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the dimethyl groups, which influence its steric and electronic properties. These modifications can enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQPNKHRKGOPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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